

Application Notes and Protocols: Measuring the Iron Chelation Activity of Achromobactin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Achromobactin**

Cat. No.: **B1264253**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Achromobactin is a siderophore, a small, high-affinity iron-chelating molecule, produced by various bacteria, including those from the genus *Achromobacter*.^[1] Siderophores are crucial for the survival of many microorganisms in iron-limited environments, such as within a host organism. By sequestering ferric iron (Fe^{3+}), these molecules play a significant role in microbial pathogenesis and are therefore of considerable interest in the development of novel antimicrobial strategies. The ability to accurately measure the iron chelation activity of **Achromobactin** is essential for understanding its biological function and for screening potential inhibitors of its synthesis or action.

This document provides detailed protocols for the quantitative and qualitative assessment of **Achromobactin**'s iron chelation activity using the widely accepted Chrome Azurol S (CAS) assay.

Principle of the Chrome Azurol S (CAS) Assay

The CAS assay is a universal colorimetric method for detecting siderophores. The assay is based on the competition for iron between the siderophore and a strong chelating dye, Chrome Azurol S. In the CAS assay solution, Fe^{3+} is complexed with the dye, forming a stable, blue-colored ternary complex. When a siderophore like **Achromobactin** is introduced, it removes the iron from the dye complex due to its higher affinity for Fe^{3+} . This results in the release of the

free dye, causing a visible color change from blue to orange or yellow. The intensity of this color change is proportional to the amount of siderophore present in the sample.

Data Presentation

The following table summarizes representative quantitative data obtained from a liquid CAS assay measuring siderophore production in different Achromobacter strains. The iron chelation activity is expressed as Percent Siderophore Units (psu).

Strain Origin	Number of Strains	Mean Siderophore Production (psu)	Standard Deviation	Range of Siderophore Production (psu)
Cystic Fibrosis (CF) Patients	57	39.6	24.0	10.1 - 89.6
Non-CF Patients	53	29.4	16.5	10.1 - 91.0
Environmental	8	15.8	9.6	10.2 - 38.9

Data adapted from a study on siderophore production in the Achromobacter genus.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocols

Materials and Reagents

- Chrome Azurol S (CAS)
- Hexadecyltrimethylammonium bromide (HDTMA)
- Piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES)
- Ferric chloride hexahydrate ($\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$)
- Hydrochloric acid (HCl), 10 mM
- Sodium hydroxide (NaOH)

- Growth medium for **Achromobactin**-producing bacteria (e.g., iron-deficient minimal medium)
- Sterile culture tubes, flasks, and petri dishes
- Spectrophotometer or microplate reader
- Acid-washed glassware (essential to minimize iron contamination)

Preparation of CAS Assay Solutions

1. CAS Stock Solution (1.2 mM):

- Dissolve 60.5 mg of CAS in 100 mL of deionized water.

2. Fe³⁺ Stock Solution (1 mM):

- Dissolve 27 mg of FeCl₃·6H₂O in 100 mL of 10 mM HCl.

3. HDTMA Stock Solution (1.8 mM):

- Dissolve 73 mg of HDTMA in 100 mL of deionized water.

4. CAS Assay Solution (Blue Dye Solution):

- In an acid-washed glass flask, mix 50 mL of CAS stock solution with 40 mL of HDTMA stock solution.
- While stirring, slowly add 10 mL of the Fe³⁺ stock solution. The solution will turn dark blue.
- Autoclave this solution and store it in a dark, plastic bottle at 4°C.

5. PIPES Buffer (0.7 M, pH 6.8):

- Dissolve 21.16 g of PIPES in 80 mL of deionized water.
- Adjust the pH to 6.8 with concentrated NaOH.
- Bring the final volume to 100 mL with deionized water.

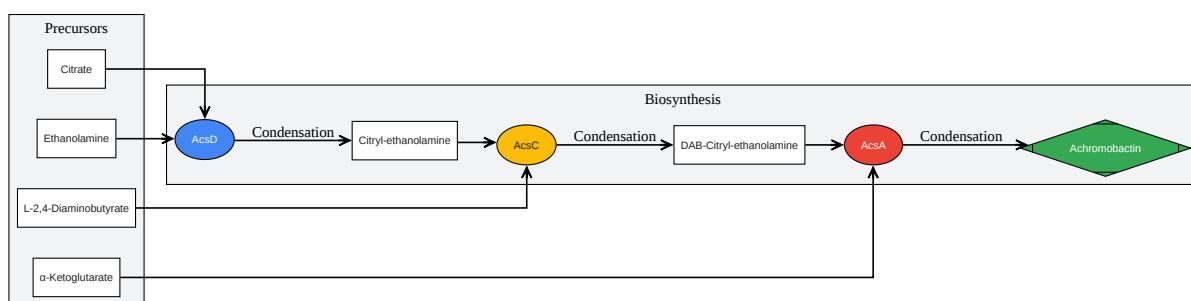
- Autoclave and store at room temperature.

Protocol 1: Qualitative Plate Assay for Achromobactin Detection

This method is used for rapid screening of **Achromobactin** production by bacterial colonies.

- Prepare a suitable agar medium for the growth of the **Achromobactin**-producing bacterium. Autoclave and cool to 50°C.
- Aseptically add the CAS assay solution to the molten agar at a 1:9 ratio (e.g., 50 mL of CAS assay solution to 450 mL of agar medium).
- Mix gently to ensure uniform color without forming bubbles.
- Pour the CAS agar into sterile petri dishes and allow them to solidify.
- Inoculate the center of the CAS agar plates with the test bacterium.
- Incubate the plates at the optimal growth temperature for the bacterium for 24-72 hours.
- Observation: A color change from blue to orange/yellow around a colony indicates the production of a siderophore (**Achromobactin**). The diameter of the halo can be used as a semi-quantitative measure of siderophore production.

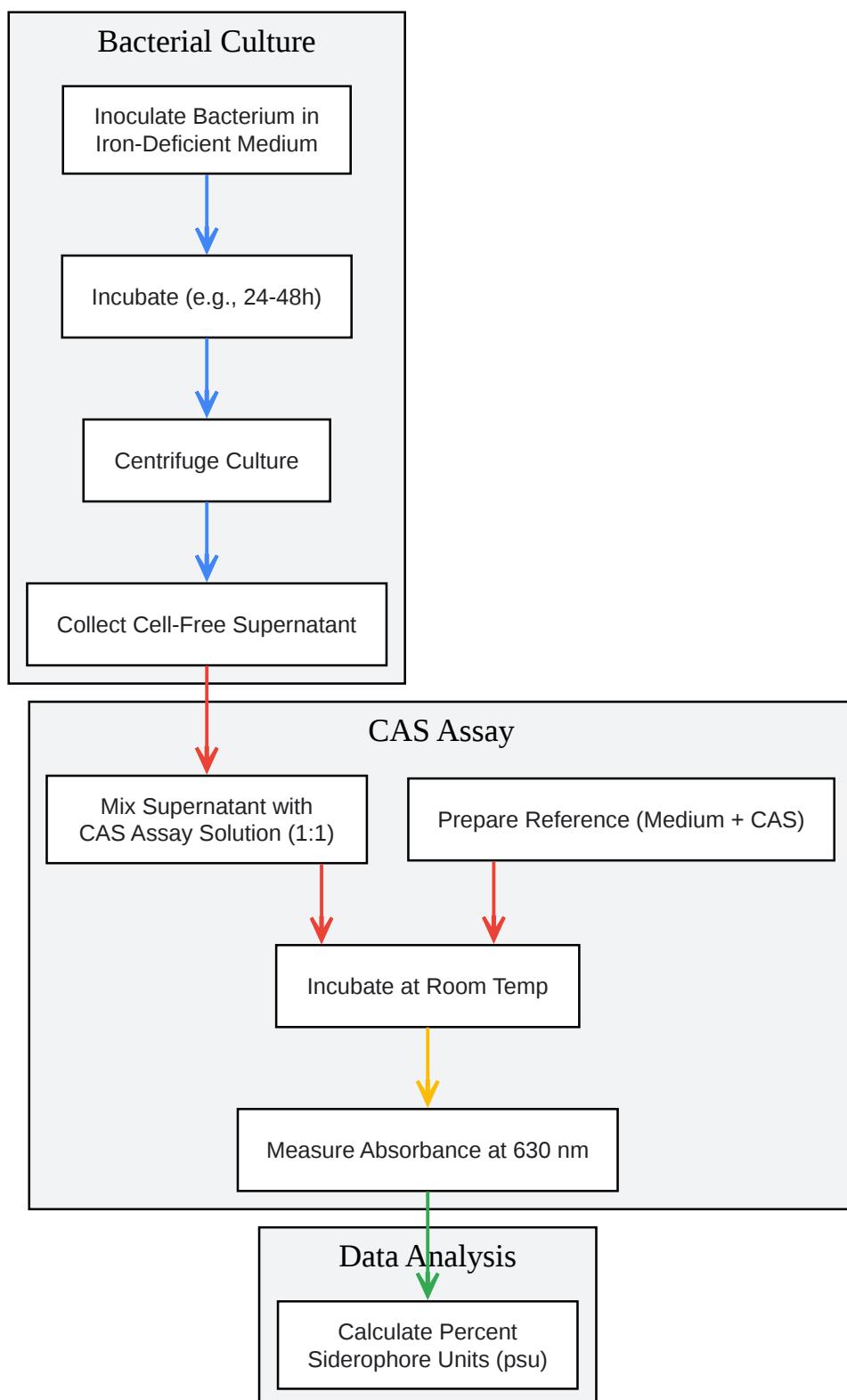
Protocol 2: Quantitative Liquid CAS Assay for Achromobactin


This protocol allows for the spectrophotometric quantification of **Achromobactin** in liquid culture supernatants.

- Inoculate the **Achromobactin**-producing bacterium into an iron-deficient liquid medium.
- Incubate the culture under appropriate conditions (e.g., 24-48 hours with shaking).
- Centrifuge the culture to pellet the bacterial cells.
- Collect the cell-free supernatant, which contains the secreted **Achromobactin**.

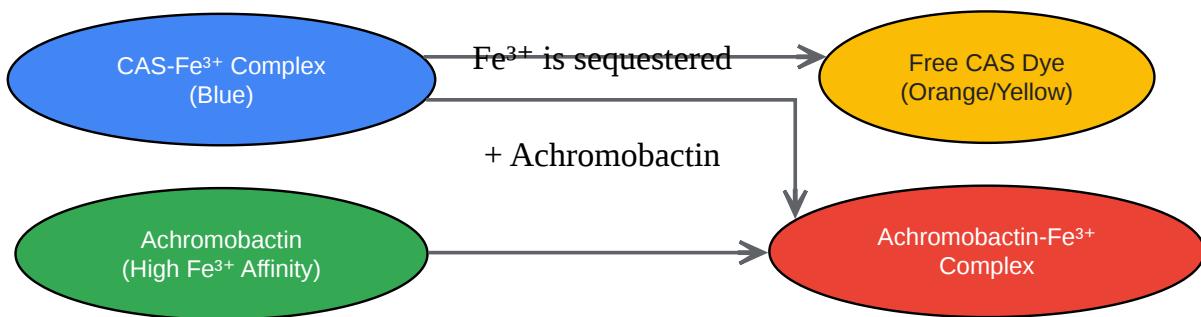
- In a microplate well or a cuvette, mix 100 μ L of the bacterial supernatant with 100 μ L of the CAS assay solution.
- For the reference (control), mix 100 μ L of sterile, uninoculated iron-deficient medium with 100 μ L of the CAS assay solution.
- Incubate the mixtures at room temperature for 20-60 minutes to allow for the color change to stabilize.
- Measure the absorbance of the sample (As) and the reference (Ar) at 630 nm using a spectrophotometer or microplate reader.
- Calculation of Percent Siderophore Units (psu): The iron chelation activity is calculated using the following formula:[1][5] psu = [(Ar - As) / Ar] x 100

Visualizations


Achromobactin Biosynthesis Pathway

[Click to download full resolution via product page](#)

Caption: Proposed biosynthetic pathway of **Achromobactin**.


Experimental Workflow for Quantitative CAS Assay

[Click to download full resolution via product page](#)

Caption: Workflow for the quantitative CAS liquid assay.

Logical Relationship of the CAS Assay Principle

[Click to download full resolution via product page](#)

Caption: Principle of the Chrome Azurol S (CAS) assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Prevalence and variability of siderophore production in the Achromobacter genus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Prevalence and variability of siderophore production in the Achromobacter genus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijcmas.com [ijcmas.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Measuring the Iron Chelation Activity of Achromobactin]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1264253#measuring-iron-chelation-activity-of-achromobactin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com